N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-12-18(13-16(15)2)23-21-9-4-5-10-22(21)24(27-26-23)29-20-8-6-7-19(14-20)25-17(3)28/h4-14H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWDXLLLNMATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonochemical Acceleration
Ultrasonic irradiation (35 kHz, 300 W) during cyclocondensation and coupling steps reduces reaction times by 30–50% and improves yields by 8–12% compared to conventional heating.
Solid-Phase Synthesis
Patent EP4212522A1 discloses a resin-bound approach for parallel synthesis, utilizing Wang resin-functionalized intermediates to streamline purification. This method achieves 68% overall yield across four steps.
Green Chemistry Approaches
Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact while maintaining 80–85% yields.
Analytical Characterization Data
Critical spectroscopic data for intermediate and final compounds:
4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (dd, J = 7.8 Hz, 1H), 7.92–7.85 (m, 2H), 7.72 (d, J = 8.1 Hz, 1H), 7.54 (s, 1H), 7.48 (d, J = 7.9 Hz, 1H), 2.39 (s, 3H), 2.32 (s, 3H).
N-[3-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide:
- HRMS (ESI): m/z calc. for C₂₄H₂₁N₃O₂ [M+H]⁺: 384.1708, found: 384.1705.
- HPLC Purity: 99.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Challenges and Limitations
- Regioselectivity in Phthalazine Functionalization: Competing reactions at the 1- and 4-positions necessitate careful catalyst selection. BrettPhos-Pd-G3 precatalysts improve 4-substitution selectivity to >95%.
- Stability of Phenolic Intermediates: Oxidation of the 3-hydroxyphenyl group during storage requires inert atmosphere storage at -20°C.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives and heterocyclic systems reported in the literature. Below is a detailed comparison based on substituents, synthesis, and crystallographic data:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 3,4-dimethylphenyl group in the target compound and 9b () enhances lipophilicity compared to the dichlorophenyl analog (). This substitution likely improves membrane permeability but may reduce aqueous solubility . The phthalazine core distinguishes the target compound from simpler acetamide derivatives. Phthalazines are known for their electron-deficient aromatic systems, which can engage in π-π stacking interactions critical for binding to biological targets like kinases .
Synthetic Routes: The target compound’s synthesis would likely involve coupling a phthalazine intermediate with a substituted phenylacetamide via nucleophilic aromatic substitution or Buchwald-Hartwig amination. describes similar amide couplings using carbodiimides (e.g., HATU) in anhydrous DMSO, a method adaptable to this molecule . In contrast, the dichlorophenyl-pyrazole-acetamide () was synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine, followed by crystallization from methylene chloride .
For example, the dichlorophenyl analog adopts three distinct conformers in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers . The dimethylphenyl variant may exhibit similar hydrogen-bonding patterns but with altered dihedral angles due to steric effects from methyl groups.
Biological Activity
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide is a complex organic compound classified under phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.44 g/mol. The compound features a phthalazine core substituted with a 3,4-dimethylphenyl group and an acetamide moiety, which may influence its biological activity.
Anticancer Activity
Research indicates that phthalazine derivatives exhibit anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated that these compounds effectively reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Phthalazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | CDK inhibition |
| Compound B | A549 | 10.0 | Apoptosis induction |
| This compound | MCF-7 | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, this compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses.
Case Study: In Vivo Anti-inflammatory Activity
A study involving a rat model of carrageenan-induced paw edema showed that administration of this compound significantly reduced edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression.
- Cytokine Modulation : It modulates signaling pathways associated with inflammation, particularly through the suppression of NF-kB activation.
Q & A
Q. What are the established synthetic methodologies for N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the phthalazine core followed by functionalization. Key steps include:
- Coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dimethyl sulfoxide (DMSO) to form amide bonds.
- Nucleophilic substitution for introducing phenoxy groups under controlled temperatures (50–80°C) and inert atmospheres.
- Purification via column chromatography or recrystallization to achieve >95% purity . Critical factors include solvent choice (e.g., DMSO for polar intermediates), stoichiometric ratios, and reaction time to minimize side products like hydrolyzed by-products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 456.1921) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm) and aryl ether C-O bonds (~1250 cm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How do the compound’s functional groups (e.g., phthalazine, acetamide) influence its physicochemical properties?
- Phthalazine core : Contributes to π-π stacking interactions, enhancing crystallinity and solubility in polar aprotic solvents .
- Acetamide moiety : Increases hydrogen-bonding potential, affecting bioavailability and binding to biological targets like kinase enzymes .
- 3,4-Dimethylphenyl group : Enhances lipophilicity (logP ~3.2), impacting membrane permeability and metabolic stability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
- Comparative SAR tables : Analyze analogs (e.g., replacing the phthalazine with pyridazinone) to isolate pharmacophoric features. For example, 3,4-dimethyl substitution on the phenyl ring increases potency against cancer cell lines (IC < 1 μM) compared to unsubstituted analogs .
- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents to biological activity while controlling for variables like steric hindrance .
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets (e.g., heparanase)?
- Docking studies : Use software like AutoDock Vina to simulate interactions with heparanase’s active site (PDB: 5EZO). Key interactions include hydrogen bonds between the acetamide carbonyl and Arg, and hydrophobic contacts with the phthalazine ring .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-protein complexes .
Q. What experimental approaches address discrepancies in stability data under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC; major by-products include hydrolyzed acetamide and oxidized phthalazine derivatives .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to identify degradation pathways and refine storage protocols .
Q. How does single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic configuration?
- SHELXL refinement : Resolve bond lengths and angles (e.g., C-N bond: 1.34 Å) and confirm dihedral angles between the phthalazine and phenyl rings (~15°), critical for understanding conformational flexibility .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess crystallographic disorder and validate hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the lattice) .
Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipinski’s Rule of Five compliance : Adjust substituents to maintain molecular weight <500 and logP <5. For example, introducing sulfonyl groups improves aqueous solubility but may reduce blood-brain barrier penetration .
- Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life (t) and identify cytochrome P450-mediated oxidation sites .
Q. How do advanced oxidation processes (AOPs) degrade this compound, and what are the ecotoxicological implications of its by-products?
- UV/HO treatment : Generates hydroxyl radicals that cleave the acetamide group, forming N-(3,4-dihydroxyphenyl)acetamide, a mutagenic by-product (Ames test positive) .
- Ecotoxicity assays : Use Daphnia magna to determine LC values for degradation products; benzaldehyde (LC: 0.8 mg/L) poses higher acute toxicity than the parent compound .
Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?
- Quality-by-Design (QbD) : Use factorial experiments to optimize synthesis parameters (e.g., reaction time, catalyst loading) and ensure consistent IC values (±10% variability) .
- Standardized assay protocols : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) to reduce inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
